molecular formula C29H22S2 B14586542 Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- CAS No. 61484-66-0

Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-

Cat. No.: B14586542
CAS No.: 61484-66-0
M. Wt: 434.6 g/mol
InChI Key: USFJQMQMMBWFIR-UHFFFAOYSA-N
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Description

Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color. Azulene itself is an isomer of naphthalene and has a unique structure that contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe for studying aromaticity and electronic properties.

    Biology: Investigated for its potential as a fluorescent marker due to its unique optical properties.

    Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and organic semiconductors .

Mechanism of Action

The mechanism by which Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- exerts its effects is primarily related to its aromatic structure and electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the targets, leading to biological effects such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides a distinct set of chemical and physical properties that differentiate it from other azulene derivatives .

Properties

CAS No.

61484-66-0

Molecular Formula

C29H22S2

Molecular Weight

434.6 g/mol

IUPAC Name

4,6,8-trimethyl-1,3-bis(2-phenylethynylsulfanyl)azulene

InChI

InChI=1S/C29H22S2/c1-21-18-22(2)28-26(30-16-14-24-10-6-4-7-11-24)20-27(29(28)23(3)19-21)31-17-15-25-12-8-5-9-13-25/h4-13,18-20H,1-3H3

InChI Key

USFJQMQMMBWFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)SC#CC4=CC=CC=C4)C

Origin of Product

United States

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